

Application Note: 1H and 13C NMR Analysis of 3-Methylchromone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylchromone is a heterocyclic organic compound belonging to the chromone family. Chromone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of **3-Methylchromone**.

Experimental Protocols Sample Preparation

A standard protocol for the preparation of an NMR sample of **3-Methylchromone** for both ¹H and ¹³C NMR analysis is as follows:

- Weighing the Sample: Accurately weigh 10-20 mg of solid 3-Methylchromone for ¹H NMR and 50-100 mg for ¹³C NMR analysis.
- Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for chromone derivatives and is recommended for this analysis.



- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution is free of any particulate matter to avoid spectral artifacts. The final sample height in the tube should be approximately 4-5 cm.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can also use the residual solvent peak for referencing (CDCl₃: δ ≈ 7.26 ppm for ¹H NMR and δ ≈ 77.16 ppm for ¹³C NMR).

NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up an NMR spectrometer for the analysis of **3-Methylchromone**. Specific parameters may need to be optimized based on the instrument used.

For ¹H NMR Spectroscopy:

- Spectrometer Frequency: 300-600 MHz
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.
- Spectral Width: A spectral width of 12-15 ppm is appropriate.
- · Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.

For ¹³C NMR Spectroscopy:

- Spectrometer Frequency: 75-150 MHz
- Pulse Sequence: Proton-decoupled single-pulse experiment.



- Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
- Spectral Width: A spectral width of 200-220 ppm is standard.

• Acquisition Time: 1-2 seconds.

• Relaxation Delay: 2 seconds.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for **3-Methylchromone** in CDCl₃. The assignments are based on the known chemical shift ranges for similar chromone derivatives and general principles of NMR spectroscopy.

Table 1: ¹H NMR Data for **3-Methylchromone** in CDCl₃

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~7.9 - 8.1	S	-	1H
H-5	~8.1 - 8.3	dd	~8.0, 1.5	1H
H-7	~7.6 - 7.8	ddd	~8.5, 7.0, 1.5	1H
H-6	~7.4 - 7.6	ddd	~8.0, 7.0, 1.0	1H
H-8	~7.3 - 7.5	d	~8.5	1H
-СН₃	~2.1 - 2.3	S	-	3H

Table 2: 13C NMR Data for 3-Methylchromone in CDCl3



Carbon Assignment	Chemical Shift (δ, ppm)	
C-4 (C=O)	~177 - 179	
C-2	~154 - 156	
C-8a	~155 - 157	
C-7	~133 - 135	
C-5	~125 - 127	
C-6	~124 - 126	
C-4a	~123 - 125	
C-8	~117 - 119	
C-3	~116 - 118	
-CH₃	~14 - 16	

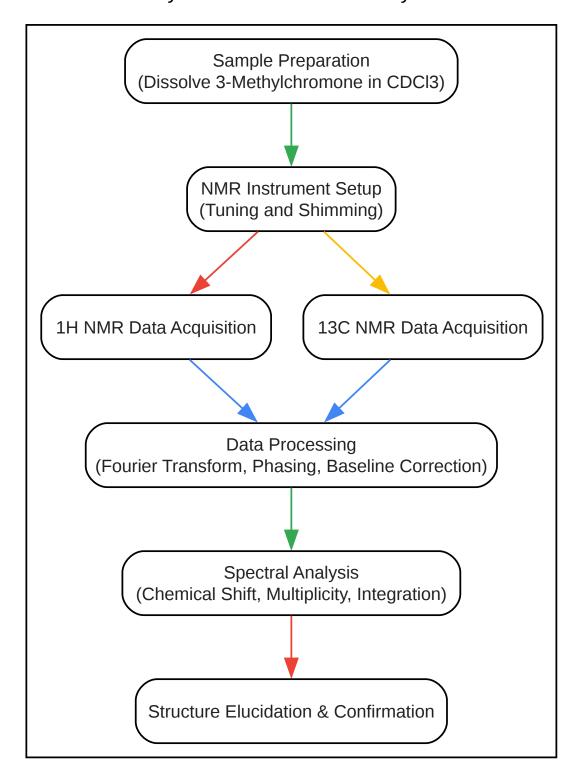
Mandatory Visualizations

The following diagrams illustrate the chemical structure of **3-Methylchromone** with atom numbering for NMR assignments and a general workflow for its NMR analysis.

Caption: Structure of **3-Methylchromone** with atom numbering for NMR analysis.



NMR Analysis Workflow for 3-Methylchromone



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Caption: General workflow for the 1H and 13C NMR analysis of **3-Methylchromone**.







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